5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride is an organofluorine compound characterized by the presence of fluorine atoms and a sulfonyl chloride group attached to a benzene ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene.
Chlorosulfonation: The benzene derivative undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Catalysts: In some cases, catalysts like triethylamine (TEA) are used to enhance reaction rates.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Thioethers: Formed by reaction with thiols.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the additional fluorine and methyl groups.
Uniqueness
5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride is unique due to the combination of fluorine atoms and a sulfonyl chloride group, which imparts distinct reactivity and stability. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H5ClF4O2S |
---|---|
Molecular Weight |
276.64 g/mol |
IUPAC Name |
5-fluoro-4-methyl-2-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(3-6(4)10)16(9,14)15/h2-3H,1H3 |
InChI Key |
FINCZFBDMICHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.